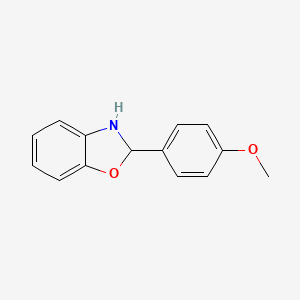
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole, also known as MBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBO belongs to the class of benzoxazole derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in the regulation of cell growth and survival. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has also been found to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases.
実験室実験の利点と制限
One of the major advantages of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is its high potency and selectivity towards cancer cells and bacteria. This makes it a promising candidate for the development of novel anticancer and antimicrobial agents. However, one of the limitations of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to investigate the toxicity and pharmacokinetics of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole in animal models and humans.
将来の方向性
There are several future directions for further research on 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole. One area of interest is the development of novel 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. In addition, further studies are needed to elucidate the molecular mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole and its interaction with various signaling pathways.
合成法
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole can be synthesized by reacting 4-methoxyaniline and ortho-formylphenol in the presence of acetic acid and sodium acetate. The reaction proceeds via a condensation reaction between the amine and aldehyde, followed by cyclization to form the benzoxazole ring. The final product can be purified by recrystallization from a suitable solvent.
科学的研究の応用
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has also been found to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. In addition, 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWHRGXSVKGNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

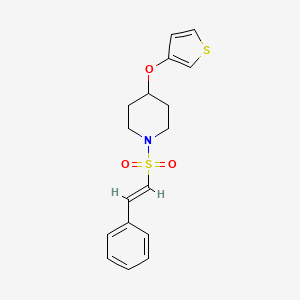
![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
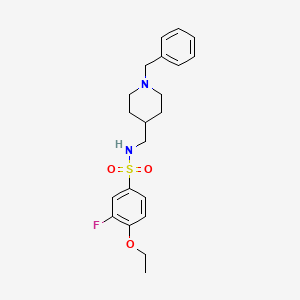
![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)
![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)
![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)
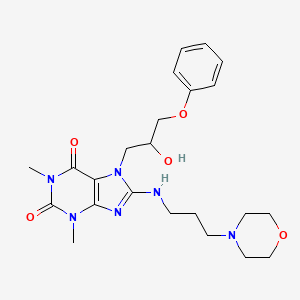
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
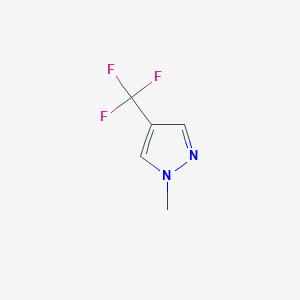
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
![3-Methyl-6-[4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2860513.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)